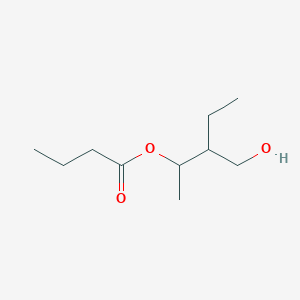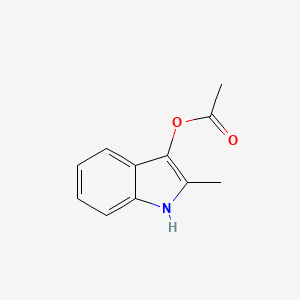
2-methyl-1H-indol-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indol-3-yl acetate typically involves the esterification of 2-methyl-1H-indole-3-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions
2-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
2-methyl-1H-indol-3-yl acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-1H-indol-3-yl acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, its ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
2-methyl-1H-indol-3-yl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
特性
CAS番号 |
1262802-61-8 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
(2-methyl-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14-8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3 |
InChIキー |
QBVPAQSESBLZEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


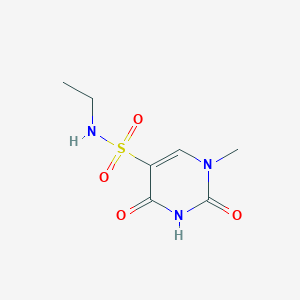

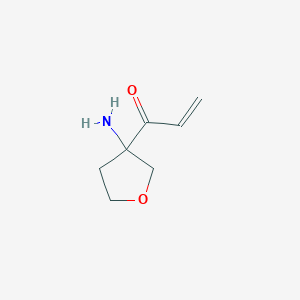
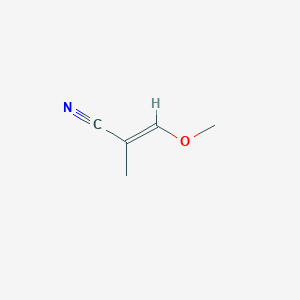
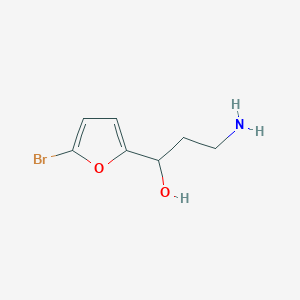
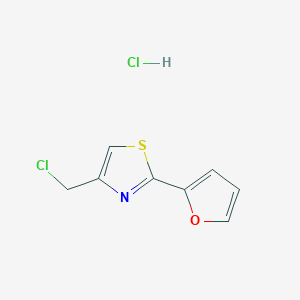
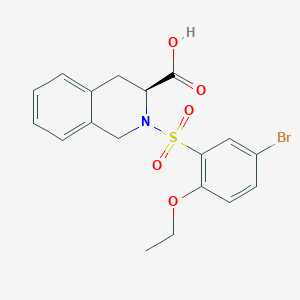
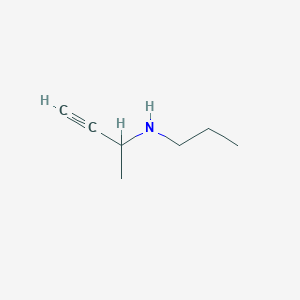


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
